molecular formula C11H6N4O2 B13130425 3-Nitro-[2,3'-bipyridine]-4-carbonitrile

3-Nitro-[2,3'-bipyridine]-4-carbonitrile

Cat. No.: B13130425
M. Wt: 226.19 g/mol
InChI Key: DJYUFXYAXGRQGT-UHFFFAOYSA-N
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Description

3-Nitro-[2,3’-bipyridine]-4-carbonitrile is a bipyridine derivative, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and materials science. Bipyridine compounds are characterized by the presence of two pyridine rings connected by a single bond, and the specific substitution pattern in 3-Nitro-[2,3’-bipyridine]-4-carbonitrile adds unique properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including 3-Nitro-[2,3’-bipyridine]-4-carbonitrile, typically involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling. These reactions often require palladium or nickel catalysts and are conducted under inert atmospheres to prevent oxidation .

Industrial Production Methods: Industrial production of bipyridine derivatives may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-[2,3’-bipyridine]-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Nitro-[2,3’-bipyridine]-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-[2,3’-bipyridine]-4-carbonitrile involves its ability to coordinate with metal centers, forming stable complexes. These complexes can interact with biological targets, such as enzymes or receptors, leading to various biological effects. The nitro group can also undergo redox reactions, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Uniqueness: 3-Nitro-[2,3’-bipyridine]-4-carbonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions .

Properties

Molecular Formula

C11H6N4O2

Molecular Weight

226.19 g/mol

IUPAC Name

3-nitro-2-pyridin-3-ylpyridine-4-carbonitrile

InChI

InChI=1S/C11H6N4O2/c12-6-8-3-5-14-10(11(8)15(16)17)9-2-1-4-13-7-9/h1-5,7H

InChI Key

DJYUFXYAXGRQGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2[N+](=O)[O-])C#N

Origin of Product

United States

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